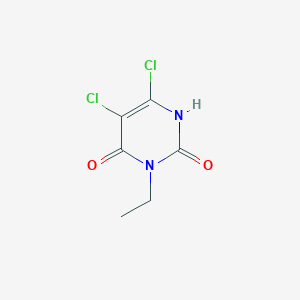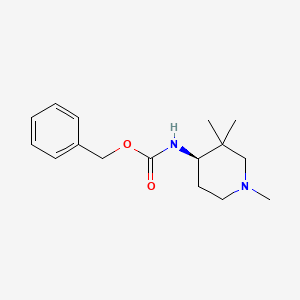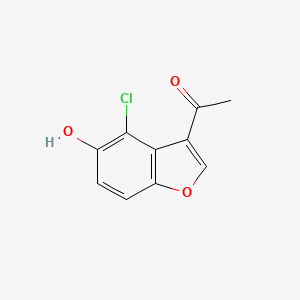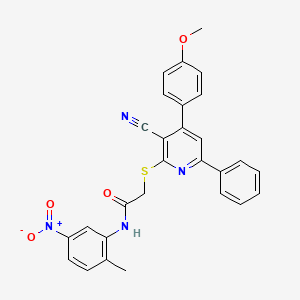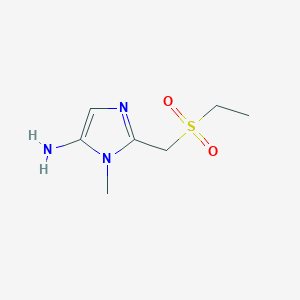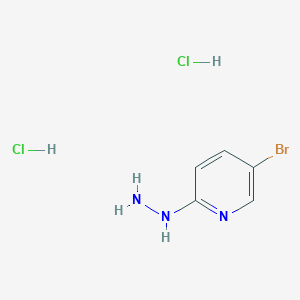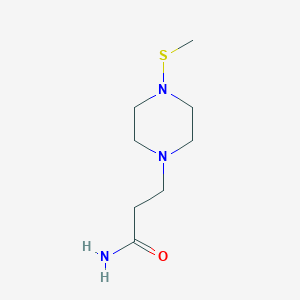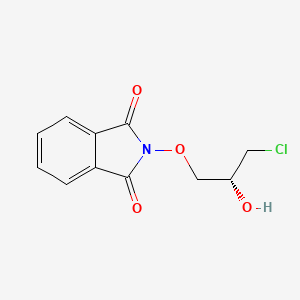
(R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(3-Cloro-2-hidroxipropoxi)isoindolina-1,3-diona es un compuesto quiral que presenta un grupo clorado hidroxipropoxi unido a un núcleo de isoindolina-1,3-diona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2-(3-Cloro-2-hidroxipropoxi)isoindolina-1,3-diona generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con isoindolina-1,3-diona y (R)-3-cloro-2-hidroxipromil bromuro.
Condiciones de reacción: La reacción se lleva a cabo en presencia de una base como carbonato de potasio en un solvente adecuado como dimetilformamida (DMF) a temperaturas elevadas.
Purificación: El producto se purifica utilizando técnicas como recristalización o cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2-(3-Cloro-2-hidroxipropoxi)isoindolina-1,3-diona puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El grupo hidroxilo puede ser oxidado a una cetona o reducido a un alcano.
Hidrólisis: El enlace éster puede ser hidrolizado en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como PCC (Clorocromato de piridinio) o KMnO4.
Reducción: Agentes reductores como LiAlH4 o NaBH4.
Hidrólisis: Soluciones acuosas ácidas o básicas.
Productos principales
Sustitución: Productos con diferentes grupos funcionales reemplazando al grupo cloro.
Oxidación: Cetonas o aldehídos.
Reducción: Alcanos o alcoholes.
Hidrólisis: Ácidos carboxílicos y alcoholes.
Aplicaciones Científicas De Investigación
Química
Síntesis de moléculas complejas: Usado como intermediario en la síntesis de moléculas orgánicas más complejas.
Catalizadores quirales: Posible uso en síntesis asimétrica debido a su naturaleza quiral.
Biología y medicina
Fármacos: Posible uso en el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Estudios biológicos: Utilizado en estudios para comprender la interacción de moléculas quirales con sistemas biológicos.
Industria
Ciencia de materiales:
Agroquímicos: Posible uso en la síntesis de nuevos compuestos agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (R)-2-(3-Cloro-2-hidroxipropoxi)isoindolina-1,3-diona dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. Las vías exactas involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
(S)-2-(3-Cloro-2-hidroxipropoxi)isoindolina-1,3-diona: El enantiómero del compuesto, que puede tener diferentes actividades biológicas.
2-(3-Cloro-2-hidroxipropoxi)isoindolina-1,3-diona: La mezcla racémica del compuesto.
Singularidad
(R)-2-(3-Cloro-2-hidroxipropoxi)isoindolina-1,3-diona es única debido a su configuración quiral específica, que puede resultar en diferentes actividades biológicas en comparación con su enantiómero o mezcla racémica. Esto lo hace valioso en aplicaciones donde la quiralidad es crucial, como en el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C11H10ClNO4 |
|---|---|
Peso molecular |
255.65 g/mol |
Nombre IUPAC |
2-[(2R)-3-chloro-2-hydroxypropoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1 |
Clave InChI |
SGHASOCVCWTLCE-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC[C@H](CCl)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
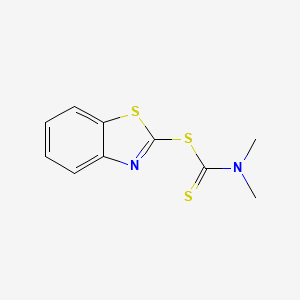
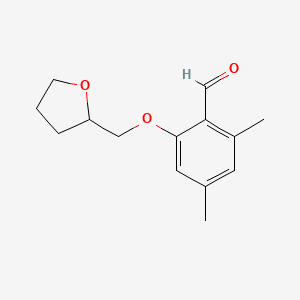
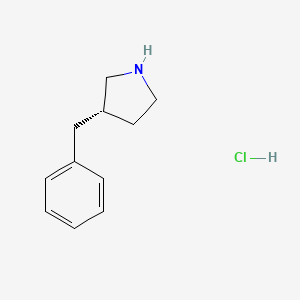
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
